molecular formula C4H8O4 B583604 (2R)-oxolane-2,3,4-triol CAS No. 83434-88-2

(2R)-oxolane-2,3,4-triol

Cat. No.: B583604
CAS No.: 83434-88-2
M. Wt: 121.096
InChI Key: YTBSYETUWUMLBZ-XNJVPAERSA-N
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Description

(2R)-oxolane-2,3,4-triol is a labeled form of the naturally occurring sugar erythrose, where the carbon at the fourth position is enriched with the carbon-13 isotope. Erythrose is a tetrose saccharide with the chemical formula C4H8O4 and is part of the aldose family due to its aldehyde group . The compound is used extensively in scientific research, particularly in studies involving metabolic pathways and isotope labeling.

Mechanism of Action

Target of Action

D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .

Mode of Action

D-[4-13C]Erythrose interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates

Biochemical Pathways

D-[4-13C]Erythrose is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of D-[4-13C]Erythrose leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.

Biochemical Analysis

Biochemical Properties

D-[4-13C]Erythrose interacts with several enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is erythrose reductase, which catalyzes the final step of erythritol production . The activity of erythrose reductase and its NADPH-dependency become the limiting node of erythritol production efficiency .

Cellular Effects

D-[4-13C]Erythrose influences cell function by impacting various cellular processes. It plays a crucial role in the synthesis of erythritol, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, D-[4-13C]Erythrose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of erythrose reductase, an enzyme crucial for erythritol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[4-13C]Erythrose change over time. Studies have shown that the engineered strain YLE-3 can produce 47.85 g/L of erythritol within 144 hours, representing a 63.90% increase compared to the original chassis strain .

Metabolic Pathways

D-[4-13C]Erythrose is involved in the metabolic pathway of erythritol synthesis. It interacts with erythrose reductase, an enzyme that plays a crucial role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-oxolane-2,3,4-triol can be synthesized through the selective degradation of D-glucose. One method involves the oxidation of D-glucose with lead tetraacetate to form di-O-formyl-D-erythrose, which is then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled glucose as a precursor. The labeled glucose is metabolized by bacteria in a controlled environment to produce the desired labeled erythrose .

Chemical Reactions Analysis

Types of Reactions

(2R)-oxolane-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-oxolane-2,3,4-triol is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. Some applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-oxolane-2,3,4-triol is unique due to its labeled carbon atom, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed mechanisms of biochemical processes is crucial .

Properties

IUPAC Name

(2R)-oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-RUVKFHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C([C@@H](O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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